Home > Products > Building Blocks P456 > 1,2-Didehydro tranexamic acid
1,2-Didehydro tranexamic acid - 330838-52-3

1,2-Didehydro tranexamic acid

Catalog Number: EVT-339387
CAS Number: 330838-52-3
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Synthesis Analysis

Synthetic Routes

The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This can be achieved through several methods:

  • Catalytic Dehydrogenation: This method employs catalysts such as palladium or platinum at elevated temperatures to facilitate the removal of hydrogen atoms from tranexamic acid.
  • Oxidizing Agents: Strong oxidizing agents can also be used in this process, requiring careful control of reaction conditions to avoid over-oxidation.

Industrial Production

In an industrial setting, continuous flow reactors are often employed for large-scale production. These reactors allow for precise control over temperature, pressure, and catalyst concentration, which is crucial for maintaining consistent product quality and yield. Advanced purification techniques, including crystallization and chromatography, are essential for isolating high-purity 1,2-didehydro tranexamic acid suitable for pharmaceutical applications.

Molecular Structure Analysis

Structural Characteristics

1,2-Didehydro tranexamic acid has a molecular formula of C8_8H13_{13}NO2_2 and a molecular weight of approximately 155.1943 g/mol. The absence of two hydrogen atoms leads to the formation of a double bond in the cyclohexene structure, which significantly alters its chemical reactivity compared to tranexamic acid.

Stereochemistry

The compound is racemic, meaning it exists as a mixture of enantiomers without defined stereocenters. This characteristic influences its biological activity and interactions with various biological targets .

Chemical Reactions Analysis

Types of Reactions

1,2-Didehydro tranexamic acid can participate in several chemical reactions:

  • Oxidation: The compound can undergo further oxidation to yield various derivatives depending on the oxidizing agents used.
  • Reduction: The double bond present in the compound can be reduced back to form tranexamic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The compound can engage in substitution reactions where functional groups are replaced by other groups, facilitating the synthesis of new derivatives .
Mechanism of Action

Target and Mode of Action

1,2-Didehydro tranexamic acid primarily targets plasminogen, a precursor to plasmin. It acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition affects the fibrinolytic pathway, ultimately leading to reduced bleeding during surgical procedures or in patients with bleeding disorders.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and distribution within the body. Therapeutic plasma concentrations can be reached within approximately 15 minutes post-administration. The primary route of elimination is renal excretion, with over 90% of the dose excreted unchanged within 24 hours .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which is advantageous for formulation development.
  • Stability: The compound maintains stability under controlled conditions but may degrade if exposed to extreme pH levels or temperatures.

Relevant Data

The melting point and specific solubility characteristics are crucial for its application in pharmaceutical formulations. Additionally, it exhibits optical activity due to its chiral nature .

Applications

1,2-Didehydro tranexamic acid has several significant applications:

  • Pharmaceutical Development: It serves as a starting material for synthesizing various derivatives with potential therapeutic uses.
  • Bleeding Disorders Treatment: Its antifibrinolytic properties are being explored for developing treatments for conditions involving excessive bleeding.
  • Research Applications: Researchers investigate its biological activity and potential new therapeutic agents derived from it.
Introduction to 1,2-Didehydro Tranexamic Acid

1,2-Didehydro tranexamic acid (chemical formula: C8H13NO2) is a structurally modified analogue of the widely used antifibrinolytic agent tranexamic acid (TXA). As an unsaturated derivative, it features a double bond between the C1 and C2 positions of the cyclohexane ring, altering its conformational flexibility and molecular interactions. This compound is recognized in pharmacological research primarily as a characterized impurity in tranexamic acid formulations, where monitoring its levels is essential for ensuring drug quality and stability [1] [6]. Its significance extends beyond quality control, serving as a tool for probing structure-activity relationships in plasmin(ogen) inhibition mechanisms.

Historical Context and Discovery

The discovery of 1,2-Didehydro tranexamic acid is intrinsically linked to the pioneering work of Japanese scientists Utako and Shosuke Okamoto. In the 1950s–1960s, the Okamotos systematically investigated lysine analogues to address postpartum hemorrhage, a leading cause of maternal mortality in post-war Japan. Their research culminated in the development of tranexamic acid in 1962, a molecule 27 times more potent than its predecessor, epsilon-aminocaproic acid (EACA) [3] [8]. While TXA rapidly gained clinical adoption, subsequent analytical investigations into its synthesis and degradation pathways revealed structurally related compounds, including 1,2-Didehydro tranexamic acid. This derivative likely emerged as an intermediate or byproduct during synthetic processes or through deliberate molecular modifications aimed at enhancing TXA’s properties [6]. Its identification and characterization became pivotal for pharmaceutical quality assurance, leading to its formal designation in compendia like the United States Pharmacopeia (USP) as "Tranexamic Acid Related Compound C" [6].

Structural Relationship to Tranexamic Acid

1,2-Didehydro tranexamic acid shares the core pharmacophore of tranexamic acid—the trans-4-(aminomethyl)cyclohexanecarboxylic acid motif—critical for binding to plasminogen’s lysine-binding sites. However, it possesses a defining structural deviation: a double bond between carbon atoms 1 and 2 of the cyclohexane ring (C1=C2). This introduces significant molecular differences:

  • Conformational Rigidity: The double bond reduces ring flexibility compared to TXA’s saturated cyclohexane, potentially affecting its ability to adopt optimal binding conformations [6] [9].
  • Polarity and Electronic Effects: The unsaturation alters electron distribution, potentially influencing interactions with target proteins [9] [10].
  • Stereochemistry: Like TXA, it exists as a racemate. However, the double bond eliminates chirality at the C1-C2 positions, simplifying its stereochemical landscape compared to TXA, which has defined stereocenters [6] [10].

Table 1: Structural and Molecular Comparison

PropertyTranexamic Acid (TXA)1,2-Didehydro Tranexamic Acid
Molecular FormulaC8H15NO2C8H13NO2
Molecular Weight (g/mol)157.21155.19
Cyclohexane RingFully saturatedUnsaturated (C1=C2 double bond)
Defined StereocentersYes (trans configuration)No (racemic mixture, unsaturation at C1-C2)
Key Functional GroupsCarboxylic acid (COOH), Aminomethyl (CH2NH2)Carboxylic acid (COOH), Aminomethyl (CH2NH2)
SMILES NotationN[C@H]1CCC@HC(=O)ONCC1CCC(=CC1)C(=O)O

Significance in Antifibrinolytic Research

As a characterized impurity and structural analogue, 1,2-Didehydro tranexamic acid plays several critical roles in antifibrinolytic research:

  • Quality Control Benchmark: It is formally designated as a specified impurity (e.g., USP Tranexamic Acid Related Compound C) in pharmacopeial standards. Its levels must be controlled during TXA manufacturing to ensure drug purity and safety [6].
  • Structure-Activity Relationship (SAR) Probe: Comparing its activity to TXA helps elucidate the steric and electronic requirements for effective plasminogen binding. TXA exerts its potent antifibrinolytic effect by reversibly binding to 5-6 lysine-binding sites on plasminogen, preventing its activation to plasmin and subsequent fibrin degradation [2] [9] [10]. The introduction of the C1=C2 double bond likely disrupts the optimal spatial orientation of the aminomethyl and carboxyl groups relative to TXA, potentially reducing its binding affinity. This makes it a valuable tool for mapping the topology of lysine-binding sites and designing novel inhibitors [9].
  • Insight into Metabolic Pathways: While TXA undergoes minimal metabolism (>95% excreted unchanged renally), investigating related compounds like 1,2-Didehydro tranexamic acid helps identify potential degradation products or trace metabolic transformations, contributing to a comprehensive understanding of TXA’s fate in vivo [5] [9].
  • Research on Broader Biological Roles: TXA’s primary mechanism is antifibrinolytic, but emerging research suggests plasmin(ogen) influences inflammation, immunity, and cell signaling. Studying analogues like 1,2-Didehydro tranexamic acid could help dissect TXA’s canonical (fibrinolysis inhibition) from non-canonical effects (e.g., immunomodulation) [2] [7].

Table 2: Key Research Contexts for 1,2-Didehydro Tranexamic Acid

Research ContextSignificance of 1,2-Didehydro TXARelated TXA Mechanism
Pharmaceutical QualityUSP-listed impurity (Related Compound C); monitor in formulationsEnsures safety/efficacy of TXA drugs
SAR StudiesProbe for lysine-binding site requirements in plasmin(ogen)TXA binds Kringle domains via aminomethyl/COOH groups
Degradation AnalysisPotential indicator of synthesis pathways or stability issuesTXA is highly stable; >95% excreted unchanged
Mechanistic DissectionMay help separate antifibrinolytic vs. non-fibrinolytic TXA effectsTXA impacts inflammation, complement, immunity [2] [7]

While 1,2-Didehydro tranexamic acid itself lacks the robust clinical antifibrinolytic efficacy of TXA, its role as a well-defined chemical entity within the TXA research ecosystem is indispensable. It contributes to ensuring drug quality and provides a lens through which the precise molecular interactions underpinning TXA’s life-saving effects can be examined and refined [1] [6] [9].

Properties

CAS Number

330838-52-3

Product Name

1,2-Didehydro tranexamic acid

IUPAC Name

4-(aminomethyl)cyclohexene-1-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11)

InChI Key

MZPZFPYJTSAQPX-UHFFFAOYSA-N

SMILES

C1CC(=CCC1CN)C(=O)O

Synonyms

USP Tranexamic Acid Related Compound C;

Canonical SMILES

C1CC(=CCC1CN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.